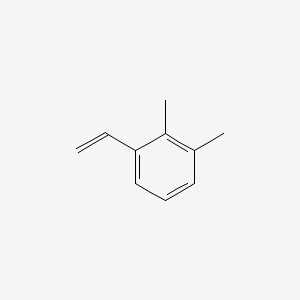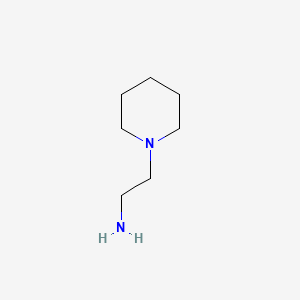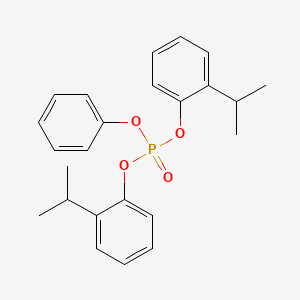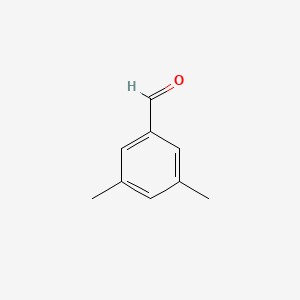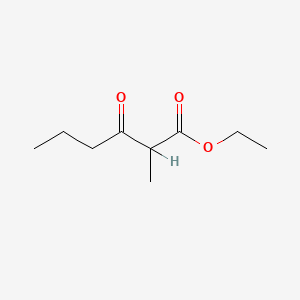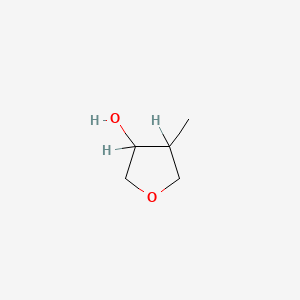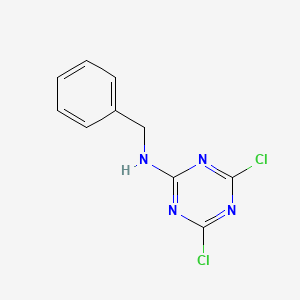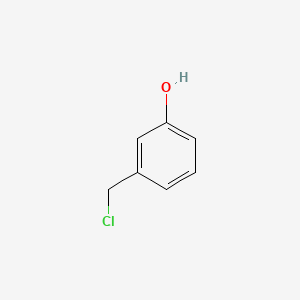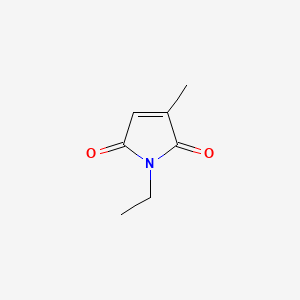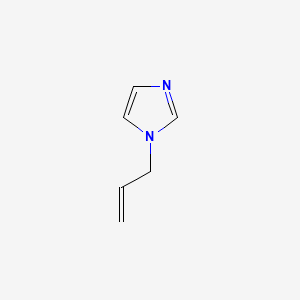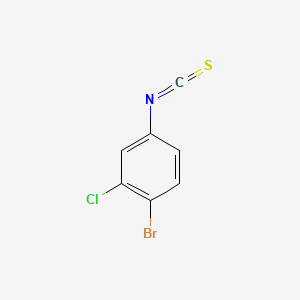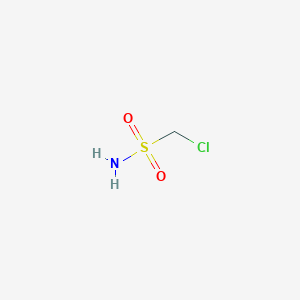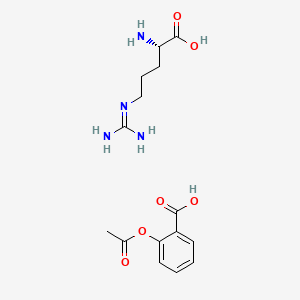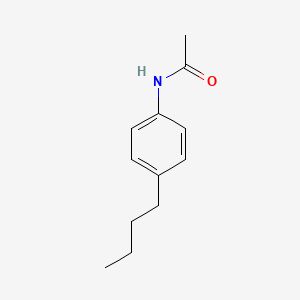
N-(4-丁基苯基)乙酰胺
概述
描述
Synthesis Analysis
The synthesis of N-(4-Butylphenyl)acetamide and related compounds involves catalytic systems and chemical reactions that allow for the selective formation of these compounds. A notable method includes the use of Pd-based catalytic systems for the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in a one-pot process, demonstrating the efficiency of such systems in synthesizing acetamide derivatives (Vavasori, Capponi, & Ronchin, 2023).
Molecular Structure Analysis
The molecular structure of N-(4-Butylphenyl)acetamide derivatives has been elucidated through various analytical techniques. Studies have shown that these compounds can crystallize in different forms, with the crystal structure providing insights into the molecular conformation and potential for photocyclization. For instance, the crystal structure of N-(4-butyryl-3-hydroxyphenyl)acetamide monohydrate was analyzed to understand its photochemical properties (Bąkowicz & Turowska-Tyrk, 2010).
Chemical Reactions and Properties
The chemical reactions involving N-(4-Butylphenyl)acetamide derivatives highlight the compound's reactivity and potential applications. For instance, the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide using novel catalysts demonstrates the chemoselectivity and green synthesis approaches for acetamide derivatives (Zhang Qun-feng, 2008).
Physical Properties Analysis
The physical properties of N-(4-Butylphenyl)acetamide derivatives, such as melting points, solubility, and crystal structures, are crucial for understanding their behavior in different environments and applications. Studies on solvatochromism and the effect of hydrogen bonding on the IR spectrum and dipole moment of related compounds provide valuable insights into their physical characteristics (Krivoruchka et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications and functionality of N-(4-Butylphenyl)acetamide derivatives. For example, the study on chemoselective acetylation of 2-aminophenol using immobilized lipase sheds light on the mechanistic aspects and kinetics of acetamide formation, highlighting the compound's versatile chemical behavior (Magadum & Yadav, 2018).
科学研究应用
合成抗疟疾药物:N-(2-羟基苯基)乙酰胺,N-(4-丁基苯基)乙酰胺的衍生物,被用作抗疟疾药物的天然合成中间体。这个过程涉及使用Novozym 435等酶进行化学选择性单乙酰化,展示了该化合物在药物化学中的作用 (Magadum & Yadav, 2018)。
除草剂代谢研究:对氯乙酰胺类除草剂代谢的研究,与N-(4-丁基苯基)乙酰胺有结构关联,揭示了这些化学品的代谢途径和可能的环境和健康影响。研究说明了这些化合物在不同物种的肝微粒体中的处理方式 (Coleman et al., 2000)。
染料的绿色合成:N-(3-氨基-4-甲氧基苯基)乙酰胺,与N-(4-丁基苯基)乙酰胺密切相关,被用作偶氮分散染料的生产中间体。这种化合物通过绿色合成过程生产,突显了乙酰胺衍生物在环保友好工业过程中的作用 (Zhang Qun-feng, 2008)。
有机合成中的催化作用:研究表明N-(4-丁基苯基)乙酰胺衍生物在催化过程中的应用,例如在N-(2-丙烯基)-β-内酰胺的氢甲酰化中,这是合成官能化乙酰胺的关键步骤。这种应用在合成具有生物学相关化合物中至关重要 (Dekeukeleire等,2010)。
分子相互作用研究:另一个衍生物N-[4-(乙基磺酰基)苯基]乙酰胺,已被研究其结构参数、电子行为和生物学特性。这项研究提供了有关这些化合物的反应性和潜在生物应用的见解 (Bharathy et al., 2021)。
治疗剂的开发:已对各种N-(4-丁基苯基)乙酰胺衍生物的合成进行了研究,以评估它们作为抗癌、抗炎和镇痛剂的潜力。这些研究对于开发具有治疗应用的新药物具有重要意义 (Rani et al., 2014)。
安全和危害
属性
IUPAC Name |
N-(4-butylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-4-5-11-6-8-12(9-7-11)13-10(2)14/h6-9H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQKURDANTWHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190098 | |
| Record name | Acetamide, N-(4-butylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Butylphenyl)acetamide | |
CAS RN |
3663-20-5 | |
| Record name | Acetamide, N-(4-butylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(4-butylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

